

In Vitro Activity of Cefpirome Against Clinical Isolates: A Technical Guide

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Compound of Interest

Compound Name: Cefpirome

Cat. No.: B1668871

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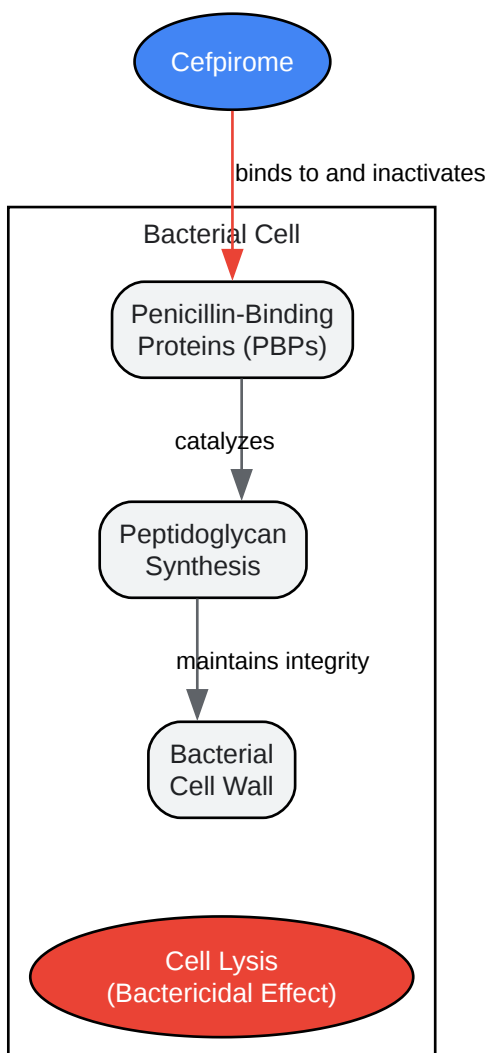
For Researchers, Scientists, and Drug Development Professionals

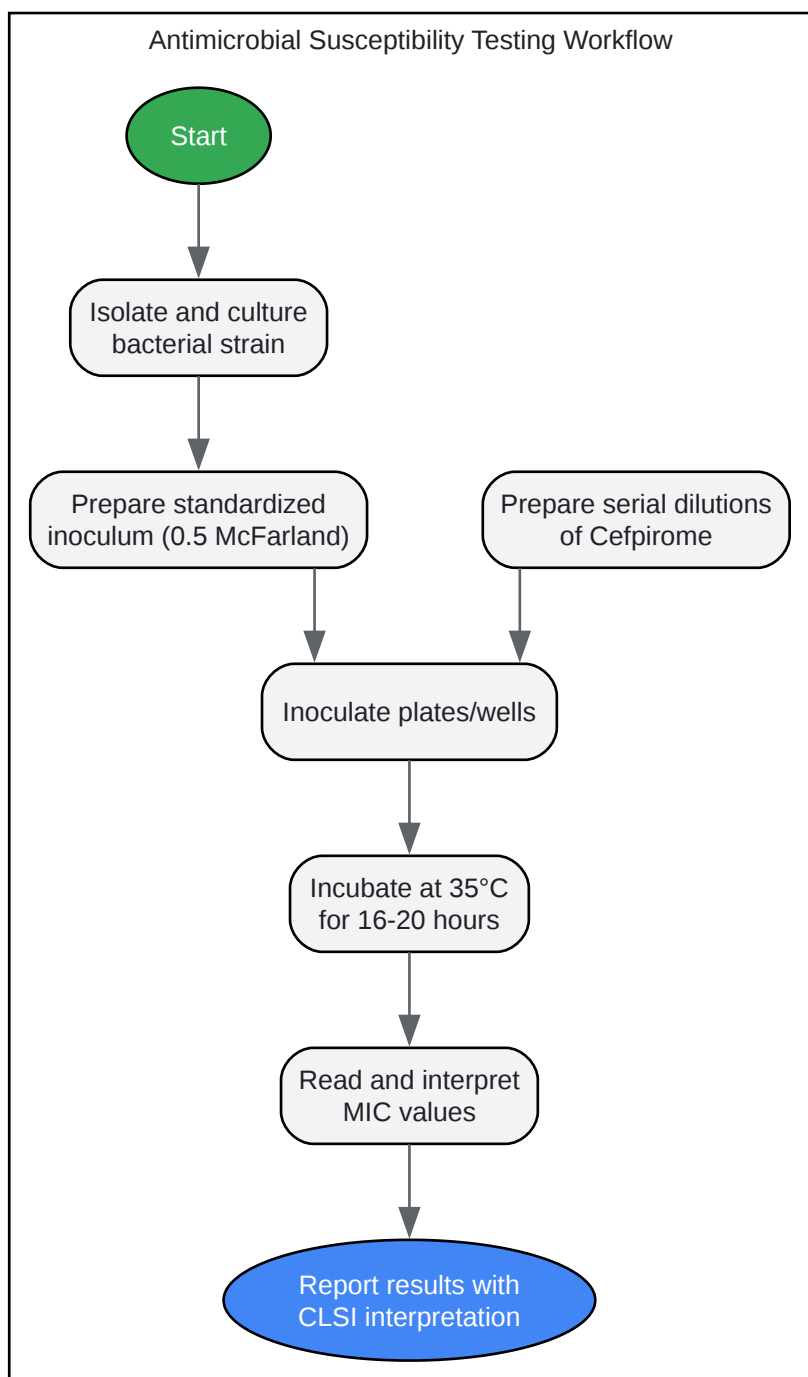
Introduction

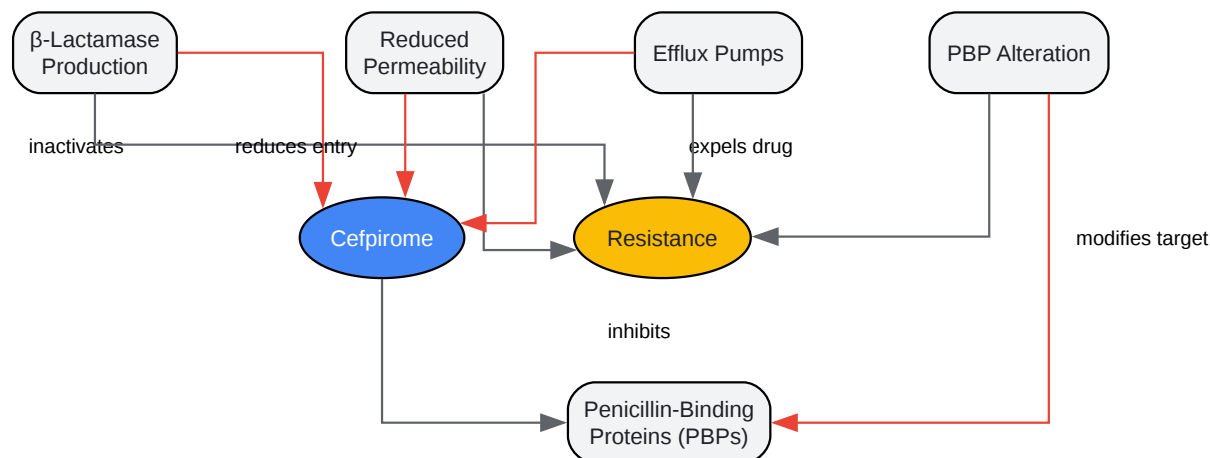
Cefpirome is a fourth-generation cephalosporin antibiotic characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its zwitterionic structure facilitates penetration through the outer membrane of Gram-negative bacteria, and it exhibits enhanced stability against many β -lactamases. This technical guide provides an in-depth overview of the in vitro activity of **Cefpirome** against a range of clinically significant bacterial isolates, details the experimental protocols for susceptibility testing, and illustrates key pathways and workflows.

Mechanism of Action

Cefpirome exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a weakening of the cell wall and subsequent cell lysis. **Cefpirome** has a high affinity for multiple PBPs, which contributes to its potent activity.^[1]







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References

- 1. researchgate.net [researchgate.net]
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